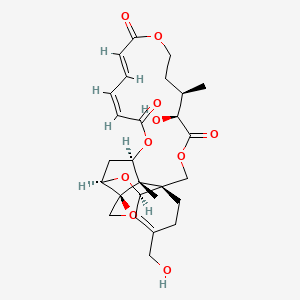

16-Hydroxy verrucarin A

Description

Contextualization within Trichothecene (B1219388) Mycotoxins

16-Hydroxyverrucarin A is a member of the trichothecene family, a large group of over 200 chemically related mycotoxins. mdpi.comnih.gov These toxic secondary metabolites are produced by various fungi, including species from the genera Fusarium, Myrothecium, Stachybotrys, and Trichoderma. nih.govwikipedia.org Trichothecenes are known for their significant impact on agriculture and their potential to cause severe toxicoses in both humans and animals. nih.govmdpi.com All trichothecenes share a common structural feature: a tricyclic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core. nih.gov This core structure, containing a spiro-epoxide group and a double bond at the C9-C10 position, is fundamental to their biological activity. wikipedia.orgiucr.org The diverse array of trichothecenes arises from different substitution patterns on this core skeleton. wikipedia.org

The trichothecene family is broadly categorized into four main types—A, B, C, and D—based on the functional groups attached to their core structure. nih.govwikipedia.org This classification system is primarily determined by the substitution pattern at specific carbon positions, particularly C-8. nih.gov

Type A trichothecenes are characterized by the absence of a ketone group at the C-8 position. Instead, they may have a hydroxyl group, an ester group, or no substitution at all at this position. nih.gov

Type B trichothecenes are distinguished by the presence of a carbonyl (keto) group at the C-8 position. nih.gov

Type C trichothecenes are less common and are defined by the presence of a second epoxide ring, typically at the C-7/C-8 position. mdpi.comnih.gov

Type D trichothecenes, to which 16-Hydroxyverrucarin A belongs, are also known as macrocyclic trichothecenes. mdpi.comwikipedia.org This group is defined by an additional macrocyclic ring that forms a bridge between the C-4 and C-15 positions of the trichothecene core. nih.govwikipedia.org

Table 1: Classification of Trichothecenes

| Type | Defining Characteristic | Example(s) |

|---|---|---|

| A | Functional group other than a ketone at C-8 | T-2 toxin, Neosolaniol nih.govwikipedia.org |

| B | Carbonyl (keto) group at C-8 | Deoxynivalenol (B1670258) (DON), Nivalenol (NIV) nih.gov |

| C | Second epoxide ring (e.g., at C-7/C-8) | Crotocin mdpi.comnih.gov |

| D | Macrocyclic ring between C-4 and C-15 | Verrucarin A, Satratoxin H, Roridin (B1174069) A mdpi.comnih.gov |

Macrocyclic trichothecenes, or Type D trichothecenes, are structurally the most complex members of this mycotoxin family. mdpi.com Their defining feature is the presence of a cyclic diester or triester linkage connecting the C-4 and C-15 positions of the core trichothecene skeleton. mdpi.comiucr.org This macrocyclic ring makes them pentacyclic macrolides. iucr.org

The presence of the 12,13-spiro-epoxy group, the double bond at C9-C10, and the macrocyclic ring are all considered crucial for their biological activities. iucr.org These compounds are generally considered to be among the most toxic of the trichothecenes. mdpi.com The macrocyclic trichothecenes can be further subdivided based on the carbon number of their side chain; for instance, verrucarins are typically C27 compounds. researchgate.net The side chain, which can have 12 or 14 carbon atoms, is esterified to the tricyclic skeleton via hydroxyl groups at C-4 and C-15. researchgate.net

16-Hydroxyverrucarin A is a hydroxylated derivative of Verrucarin A. The core structure is identical, with the key difference being the addition of a hydroxyl group (-OH) at the C-16 position of the macrocyclic ring. csic.es Verrucarin A itself is a well-known macrocyclic trichothecene. nih.gov The hydroxylation at the C-16 position is a significant modification that can alter the compound's properties. Historically, 16-Hydroxyverrucarin A could be synthesized through the selenium dioxide oxidation of Verrucarin A.

Table 2: Key Structural Comparison

| Compound | C-16 Position | Core Structure |

|---|---|---|

| Verrucarin A | No hydroxyl group | Macrocyclic Trichothecene |

| 16-Hydroxyverrucarin A | Hydroxyl group (-OH) | Macrocyclic Trichothecene |

Historical Perspective of Discovery and Initial Characterization

The study of macrocyclic trichothecenes dates back to the mid-20th century, with significant interest growing due to their potent biological activities. nih.gov 16-Hydroxyverrucarin A was first isolated from fermentations of the fungus Myrothecium roridum. csic.es Its discovery was part of broader research into the secondary metabolites produced by this fungal species. csic.esresearchgate.net

Initial characterization of 16-Hydroxyverrucarin A, and other related compounds, relied on the analytical techniques of the time. The elucidation of its structure was accomplished through the use of spectral data, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. These methods confirmed it as a macrocyclic trichothecene and identified the specific hydroxyl group at the C-16 position that differentiates it from Verrucarin A. csic.es Over the years, advancements in NMR techniques have allowed for more precise characterization and refinement of the structural data for many of these complex molecules, including resolving ambiguities in the absolute configurations of related compounds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C27H34O10 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5-(hydroxymethyl)-13,25-dimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione |

InChI |

InChI=1S/C27H34O10/c1-16-8-10-33-21(29)5-3-4-6-22(30)37-18-12-20-27(15-35-27)25(18,2)26(14-34-24(32)23(16)31)9-7-17(13-28)11-19(26)36-20/h3-6,11,16,18-20,23,28,31H,7-10,12-15H2,1-2H3/b5-3+,6-4-/t16-,18-,19-,20-,23+,25-,26-,27+/m1/s1 |

InChI Key |

CHWMTSYJQGXKSR-OTWKOPSSSA-N |

Isomeric SMILES |

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)CO)COC(=O)[C@H]1O)C)CO4 |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)CO)COC(=O)C1O)C)CO4 |

Synonyms |

16-hydroxyverrucarin A |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Production Methodologies

Fungal Sources and Habitat

16-Hydroxy verrucarin A has been identified from various fungal sources, often found in diverse ecological niches. These fungi can exist as saprophytes in the soil, pathogens on plants, or as endophytes living symbiotically within plant tissues.

The first report of this compound as a natural product was from fermentations of the fungus Myrothecium roridum. scispace.com This fungus is a common plant pathogen found in tropical and subtropical regions. In a screening for cytotoxic compounds, this compound was isolated from a strain of Myrothecium roridum and identified as a macrocyclic trichothecene (B1219388) of the verrucarin type. scispace.com Further studies have also reported the isolation of 16-Hydroxyverrucarin A along with other known trichothecenes from Myrothecium roridum strain M10. acs.org

While Myrothecium is a primary source, other fungal genera are well-known producers of a wide array of trichothecene mycotoxins. Genera such as Fusarium and Stachybotrys are significant in this regard. researchgate.net Stachybotrys chartarum, for instance, is known to produce a variety of macrocyclic trichothecenes, including verrucarins B and J, roridins, and satratoxins. ncsu.edunih.gov Although these genera produce structurally related compounds, the direct production of this compound by Fusarium or Stachybotrys is not definitively established in the available research.

Macrocyclic trichothecenes, including verrucarins, have been isolated from plant species of the genus Baccharis. researchgate.net Initially, it was hypothesized that these compounds originated from soil fungi like Myrothecium species. researchgate.net However, further research suggests that some macrocyclic trichothecenes found in Baccharis coridifolia and Baccharis megapotamica are likely produced by the plants themselves. researchgate.net Endophytic fungi are known to inhabit Baccharis species, with 28 genera of endophytic fungi having been identified in association with these plants. researchgate.net While endophytic fungi are recognized for producing a variety of bioactive metabolites, their specific role in the biosynthesis of this compound within Baccharis plants remains an area for further investigation.

Fermentation and Cultivation Strategies for Myrothecium roridum

The production of this compound from Myrothecium roridum involves specific fermentation and cultivation strategies to optimize the yield of the target compound.

For the production of this compound, Myrothecium roridum is cultivated in a liquid medium under controlled conditions. A commonly used medium is the potato dextrose medium. scispace.comresearchgate.net The fermentation is typically carried out in Erlenmeyer flasks with agitation to ensure proper aeration and nutrient distribution. scispace.comresearchgate.net The fungus is grown at a temperature of approximately 22°C for an extended period, which can be up to 42 days, to allow for the biosynthesis and accumulation of the desired secondary metabolites. scispace.comresearchgate.net For routine maintenance of the fungal strain on agar slants, a Yeast Malt Glucose (YMG) medium is often utilized. scispace.comresearchgate.net

| Medium | Component | Concentration (g/L) | Purpose |

|---|---|---|---|

| Potato Dextrose Medium | Dried Mashed Potatoes | 4 | Production of this compound |

| Glucose | 20 | ||

| pH | 5.5 | ||

| YMG Medium | Yeast Extract | 4 | Maintenance on agar slants |

| Malt Extract | 10 | ||

| Glucose | 4 | ||

| Agar | 15 |

| Parameter | Condition |

|---|---|

| Temperature | 22°C |

| Agitation | 120 rpm |

| Duration | 42 days |

Following the fermentation period, the fungal mycelia are separated from the culture broth. This is typically achieved through centrifugation, which pellets the solid biomass. scispace.comresearchgate.net The supernatant, containing the secreted secondary metabolites including this compound, is then subjected to a solvent extraction process. scispace.com Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The organic phase, containing the extracted compounds, is then dried and the solvent is evaporated to yield a crude extract. scispace.comresearchgate.net This crude extract can then be further purified using chromatographic techniques to isolate pure this compound. scispace.com

Isolation and Purification Techniques

The isolation and purification of this compound, a macrocyclic trichothecene mycotoxin, from its natural source, the fungus Myrothecium roridum, involves a multi-step process combining solvent extraction and chromatographic techniques. scispace.comacs.org These methods are essential for obtaining the pure compound for further structural elucidation and biological studies.

Solvent Extraction Methodologies

The initial step in isolating this compound from the fungal fermentation broth is solvent extraction. This technique separates the compound from the aqueous culture medium based on its solubility in an organic solvent. scispace.com

A common method involves the use of ethyl acetate as the extraction solvent. scispace.comacs.org After the fermentation of Myrothecium roridum is complete, the mycelia are separated from the culture fluid by centrifugation. The resulting supernatant, which contains the secreted mycotoxins, is then extracted with an equal volume of ethyl acetate. The organic phase, now containing this compound and other lipophilic compounds, is collected and dried, typically over sodium sulfate (Na2SO4), to remove any residual water. Finally, the solvent is evaporated under vacuum to yield a crude extract. scispace.com

| Parameter | Description | Source |

|---|---|---|

| Fungal Source | Myrothecium roridum | scispace.com |

| Extraction Solvent | Ethyl acetate | scispace.comacs.org |

| Procedure | The supernatant of the culture is extracted with an equal volume of the solvent. | scispace.com |

| Drying Agent | Sodium sulfate (Na2SO4) | scispace.com |

| Final Step | Evaporation of the solvent in vacuo. | scispace.com |

Chromatographic Separation Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Following solvent extraction, the crude extract, which is a mixture of various compounds, undergoes further purification using chromatographic techniques. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. scispace.comacs.org

Column Chromatography is a fundamental purification technique. While not explicitly detailed for this compound in the provided sources, it is a common preliminary step to fractionate complex mixtures before proceeding to high-resolution methods.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the fine purification of this compound. scispace.com Preparative HPLC with a reversed-phase C18 column is an effective method. scispace.comnih.gov In one documented procedure, the crude extract was subjected to preparative HPLC, and this compound was eluted using a mobile phase consisting of a mixture of water and acetonitrile (B52724). scispace.com

Another advanced separation technique that has been used for the fractionation of extracts from Myrothecium roridum containing similar trichothecenes is Countercurrent Partition Chromatography (CPC) . This method was followed by preparative HPLC for final purification. acs.org

| Parameter | Description | Source |

|---|---|---|

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) | scispace.com |

| Stationary Phase | Reversed-phase C18 column | scispace.comnih.gov |

| Mobile Phase | Water/acetonitrile (57:43 v/v) | scispace.com |

Biosynthetic Pathways and Enzymatic Transformations

Overview of Trichothecene (B1219388) Biosynthesis

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, and Trichoderma. nih.gov Their biosynthesis is a complex process that begins with common isoprenoid pathway precursors and involves a series of enzymatic reactions to form the characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure and its subsequent modifications. mdpi.comnih.govwikipedia.org Verrucarin A is classified as a macrocyclic type D trichothecene, distinguished by a ring that links the C-4 and C-15 positions of the core structure. wikipedia.org

The biosynthesis of all trichothecenes originates from the mevalonate (B85504) pathway. wikipedia.orgnih.gov The key precursor that branches from primary metabolism into the dedicated trichothecene pathway is farnesyl pyrophosphate (FPP). mdpi.commdpi.comusda.gov FPP is a C15 isoprenoid intermediate that serves as the substrate for the first committed step in the formation of the trichothecene skeleton. mdpi.comfrontiersin.org

The conversion of FPP marks the beginning of the specific trichothecene biosynthetic pathway, catalyzed by two core enzymes, Tri5 and TRI4. mdpi.comfrontiersin.org

Trichodiene (B1200196) Synthase (Tri5): This terpene cyclase enzyme catalyzes the isomerization and cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into trichodiene. uniprot.orguniprot.orgnih.gov This reaction is the first committed step in the biosynthesis of all trichothecenes, forming the basic hydrocarbon skeleton of the molecule. frontiersin.orgmdpi.com The gene encoding this enzyme, tri5, is essential for trichothecene production. frontiersin.org

Cytochrome P450 Monooxygenase (TRI4): Following the formation of trichodiene, the TRI4 enzyme, a cytochrome P450 monooxygenase, performs a series of critical oxygenation reactions. mdpi.comnih.govresearchgate.net In Fusarium species, TRI4 is a multifunctional enzyme that catalyzes four consecutive oxygenation steps on the trichodiene molecule. usda.govresearchgate.net This leads to the formation of the intermediate isotrichotriol, which then undergoes spontaneous cyclization to form the epoxy-trichothecene core structure common to all members of this toxin family. usda.govfrontiersin.orguniprot.org Functional differences in the TRI4 enzyme across different fungal genera can lead to variations in the resulting trichothecene structures. nih.govresearchgate.net

| Enzyme | Gene | Function | Precursor | Product |

| Trichodiene Synthase | Tri5 | Catalyzes the cyclization of Farnesyl Pyrophosphate (FPP) to trichodiene. uniprot.orguniprot.orgnih.gov | Farnesyl Pyrophosphate | Trichodiene |

| Cytochrome P450 Monooxygenase | TRI4 | Catalyzes a series of oxygenation reactions on the trichodiene molecule. mdpi.comusda.govnih.govresearchgate.net | Trichodiene | Isotrichotriol |

Specificity of 16-Hydroxylation in Verrucarin Biosynthesis

16-Hydroxyverrucarin A was first reported as a natural product isolated from the fungus Myrothecium roridum. nih.gov The biosynthesis of Verrucarin A involves the formation of the macrocyclic ring between the C-4 and C-15 positions after the initial EPT core is synthesized. wikipedia.org The specific 16-hydroxylation step, which adds a hydroxyl group to the verrucarin A structure, is a subsequent modification. While the complete enzymatic pathway for this specific hydroxylation in Myrothecium is not fully detailed in the provided literature, it is performed by a hydroxylase enzyme that exhibits high regioselectivity for the C-16 position of the verrucarin A molecule. This specificity is crucial for the formation of the final 16-Hydroxyverrucarin A compound. The compound has also been identified as a transformation product of verrucarin A by other microbes. nih.gov

Microbial Biotransformation of Verrucarin A to 16-Hydroxyverrucarin A

Biotransformation using whole-cell microbial cultures is a recognized method for the structural modification of complex molecules. nih.govamrita.edunih.gov This approach has been successfully applied to convert Verrucarin A into its 16-hydroxy derivative.

Research has demonstrated that the fungus Rhizopus arrhizus (ATCC 11145) can effectively transform Verrucarin A. nih.gov When Verrucarin A is introduced to a resting culture of R. arrhizus, the fungus metabolizes the compound, resulting in the specific hydroxylation at the C-16 position to produce 16-Hydroxyverrucarin A. nih.govasm.org Rhizopus arrhizus is known for its utility in various biotransformation processes, including the production of organic acids and the modification of steroids like cortisone. taylorandfrancis.combritannica.com

The conversion of Verrucarin A to 16-Hydroxyverrucarin A by Rhizopus arrhizus showcases remarkable enzymatic selectivity. nih.gov The hydroxylating enzymes within the microorganism, likely cytochrome P450-dependent monooxygenases, demonstrate high regioselectivity, specifically targeting the C-16 position of the complex macrocyclic trichothecene structure. nih.govnih.gov This high degree of selectivity is a key advantage of biocatalytic synthesis over traditional chemical methods, allowing for the precise modification of a single site on the molecule without altering other functional groups. mdpi.com The efficiency of this microbial conversion highlights the potential of using microorganisms to generate novel or rare derivatives of complex natural products. researchgate.net

| Substrate | Biotransformation Agent | Product | Key Reaction |

| Verrucarin A | Rhizopus arrhizus | 16-Hydroxyverrucarin A | Selective hydroxylation at the C-16 position. nih.govasm.org |

Chemical Synthesis and Derivatization Strategies

Semisynthesis Approaches

Semisynthesis, which involves the chemical modification of a natural product, is a common strategy for producing analogs of complex molecules like verrucarin A. This approach leverages the intricate scaffold provided by nature to create novel derivatives.

A historical and direct method for the preparation of 16-Hydroxy verrucarin A is through the allylic oxidation of its parent compound, verrucarin A. This transformation specifically targets one of the methyl groups on the muconic acid-derived macrocycle.

Selenium dioxide (SeO₂) is the reagent of choice for this type of transformation, known as the Riley oxidation. wikipedia.org The reaction mechanism involves an initial ene reaction between the olefin in the macrocycle and the electrophilic selenium center of SeO₂. This is followed by a clockss.orgdigitellinc.com-sigmatropic rearrangement to form an allylselenite ester, which upon hydrolysis, yields the desired allylic alcohol, this compound. wikipedia.org The use of SeO₂ is well-established for oxidizing methylene (B1212753) groups adjacent to carbonyls and at allylic positions in various molecular systems. wikipedia.orgslideshare.net While effective, these reactions can be challenging to control, and careful monitoring is often required to prevent over-oxidation or the formation of byproducts. caltech.edu

The hydroxyl groups on the trichothecene (B1219388) core, particularly at the C-4 and C-15 positions, are key handles for chemical modification. lookchem.com Preparing derivatives with altered hydroxyl groups is a primary strategy for creating new analogs for structure-activity relationship (SAR) studies.

One example involves the synthesis of 4-epiverrucarin A, an unnatural isomer of verrucarin A. lookchem.com The synthesis begins with verrucarol (B1203745), the core alcohol of verrucarin A. The primary hydroxyl group at C-15 is first protected, typically as an acetate (B1210297) ester. lookchem.com The secondary hydroxyl group at C-4 is then oxidized to a ketone using a method like the Swern oxidation. lookchem.com Subsequent reduction of this ketone with a hydride reagent, such as sodium borohydride, leads to the formation of the epimeric C-4 alcohol (4-epiverrucarol), along with the original C-4 alcohol which can be re-oxidized. lookchem.com This modified core can then be used to build the full macrocycle.

Other derivatization strategies include converting the free hydroxyl group of verrucarin A into a leaving group (e.g., a triflate), which can then be displaced by various nucleophiles to introduce new functionalities. justia.com These modifications are crucial for developing compounds with altered biological profiles, such as those used in antibody-drug conjugates. justia.com

Total Synthesis Considerations for Trichothecene Scaffolds (e.g., Verrucarol)

The total synthesis of trichothecenes is a significant challenge for organic chemists due to the densely functionalized and stereochemically complex 6/6/5 tricyclic core. digitellinc.comdigitellinc.com Verrucarol is the natural precursor to verrucarin A and a frequent target of total synthesis efforts, as its creation provides access to the entire family of macrocyclic trichothecenes. digitellinc.comnih.gov

Constructing the trichothecene A, B, and C rings with the correct relative and absolute stereochemistry is the central challenge in any total synthesis of verrucarol. mit.edu The rigid tetracyclic system consists of a cyclohexene (B86901) A-ring, a tetrahydropyranyl B-ring, and a cyclopentyl C-ring. nih.gov

Various strategies have been developed to achieve this:

Ring A and B Construction: A common approach involves an enantioselective [4+2] cycloaddition (Diels-Alder reaction) to form the cis-fused A/B ring system. digitellinc.comdigitellinc.com Other methods have focused on the stereospecific annelation of the A-ring onto a pre-existing B-C bicyclic precursor. mit.edu

Ring C Construction: The formation of the five-membered C-ring often involves strategies like Dieckmann cyclization or aldol-like carbon-carbon bond formations to create the key quaternary stereocenter shared between the B and C rings. nih.gov More recently, a diastereoselective 5-endo-trig annulation has been used to close the C-ring. digitellinc.com

These key steps must be carefully orchestrated to build the complex architecture of the trichothecene nucleus. nih.govmit.edu

Once the verrucarol core is synthesized, the final and often formidable challenge is the construction of the macrocyclic ester bridge that characterizes Type D trichothecenes like verrucarin A. science.govmdpi.com This process involves attaching a long-chain dicarboxylic acid (derived from muconic acid) to the hydroxyl groups at C-4 and C-15 of verrucarol and then inducing the final ring closure.

The key difficulties include:

Selective Esterification: The two ester connections must be made, often sequentially. Attaching the muconic acid half-ester to the sterically hindered secondary C-4 hydroxyl group can be particularly difficult. lookchem.com

Macrolactonization: The final ring-closing esterification (macrolactonization) is often a low-yielding step. The long, flexible chain must adopt a suitable conformation for the intramolecular reaction to occur, a process that is entropically disfavored. This step can require the use of high-dilution conditions and specific activating agents. lookchem.com

Isomerization: The double bonds within the muconic acid chain are prone to isomerization under the reaction conditions required for esterification and cyclization, potentially leading to undesired stereoisomers. lookchem.com

The biosynthesis of verrucarin A involves a series of hydroxylations and acylations at C-4 and C-15, followed by a cyclization, a process that synthetic chemistry strives to replicate. wikipedia.org

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-activity relationship (SAR) studies are essential for understanding how the different parts of the this compound molecule contribute to its biological activity. drugdesign.org By synthesizing and testing a variety of analogs, researchers can identify the key pharmacophores. lookchem.comkcl.ac.uk

Key findings from SAR studies on macrocyclic trichothecenes include:

The Trichothecene Core: The 12,13-epoxide ring and the C-9-C-10 double bond are considered crucial for cytotoxicity. mdpi.commsdvetmanual.com Analogs lacking these features show a significant drop in activity. mdpi.com

The Macrocycle: The macrocyclic ester bridge connecting C-4 and C-15 is a major determinant of the high potency of Type D trichothecenes compared to simple trichothecenes. digitellinc.comnih.gov Modifications to this ring can drastically alter activity. For example, the synthesis and testing of 4-epiverrucarin A and other unnatural isomers provide detailed information on the steric and electronic requirements for biological interaction. lookchem.com

C-16 Hydroxylation: The presence of the hydroxyl group at the C-16 position specifically distinguishes this compound from verrucarin A. This modification has been linked to altered cytotoxicity and, importantly, can affect the molecule's metabolic stability, potentially leading to a different pharmacological profile compared to its non-hydroxylated parent.

These studies, which rely on the chemical modifications described in the sections above, are critical for mapping the molecular features responsible for the compound's potent biological effects.

Impact of 16-Hydroxylation on Biological Activity

The introduction of a hydroxyl group at the C-16 position of the verrucarin A molecule is a significant structural modification. While the gene responsible for this specific 16-hydroxylation in trichothecene-producing fungi has not yet been identified, its impact on biological activity can be inferred from studies on related compounds and general detoxification mechanisms. frontiersin.org For instance, a strain of Trichoderma albolutescens has been reported to produce both trichodermin (B1214609) and 16-hydroxytrichodermin. frontiersin.org

Hydroxylation, particularly at the periphery of the trichothecene molecule, is often recognized as a detoxification mechanism. In wheat and certain aquatic bacteria, C-16 hydroxylation has been identified as a method of reducing the toxicity of these mycotoxins. mdpi.com This suggests that the addition of the polar hydroxyl group may alter the molecule's ability to interact with its target sites, such as the ribosome, or facilitate its metabolic inactivation and excretion.

Studies on the closely related C-15 position in simple trichothecenes provide further context. The presence of a hydroxyl group at C-15 has been shown to decrease toxicity when compared to an acetoxy group at the same position. nih.gov Furthermore, the substitution pattern at this position can influence the specific mechanism of protein synthesis inhibition; an oxygen-containing group at C-15 typically leads to the inhibition of the initiation stage of translation (Type I inhibition). nih.gov

Table 1: Research Findings on the Impact of C-15/C-16 Hydroxylation

| Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-16 | Hydroxylation | Considered a detoxification mechanism in certain organisms. mdpi.com | mdpi.com |

| C-15 | Hydroxyl Group | Decreases toxicity compared to an acetoxy group. nih.gov | nih.gov |

Analysis of Other Oxygenation Patterns (e.g., C-8, C-9, C-10 Epoxides)

The biological activity of trichothecenes is not solely dependent on a single functional group but is a composite of the entire substitution pattern. Oxygenation at other positions, such as C-8 and the formation of epoxides at C-9 and C-10, plays a crucial role.

C-8 Oxygenation: The nature of the substituent at the C-8 position is a critical determinant of toxicity and classification. mdpi.com An oxygenated group at C-8 is generally considered essential for significant biological activity. nih.gov However, the specific type of oxygenation dictates the potency. For example, the toxicity of Type A trichothecenes decreases as the substituent at C-8 changes from an isovaleroxy group to a hydroxyl group, and further to a hydrogen atom. nih.govnih.gov In some molecular contexts, C-8 hydroxylation can lead to a more than tenfold decrease in toxicity. acs.org

Type B trichothecenes are distinguished by the presence of a keto group at the C-8 position. mdpi.com The biosynthesis of these varied C-8 functionalities is controlled by specific enzymes. The cytochrome P450 monooxygenase encoded by the Tri1 gene is responsible for the initial hydroxylation at C-8. nih.govresearchgate.net Subsequent esterification, such as the addition of an isovalerate group to form T-2 toxin, is catalyzed by an acyltransferase encoded by the Tri16 gene. nih.govresearchgate.net

C-9, C-10 Epoxides: The double bond between C-9 and C-10 is a fundamental structural feature required for the toxicity of most trichothecenes. nih.govresearchgate.netsemanticscholar.org Its removal results in a near-complete loss of activity. nih.gov While the double bond itself is crucial, further modification through epoxidation can enhance biological activity. The formation of a second epoxide ring at the C-9, C-10 position, a characteristic of some macrocyclic and Type C trichothecenes, has been shown to increase toxic activity. nih.govtandfonline.com Type C trichothecenes are specifically defined by the presence of a second epoxide ring, which can be located at either the C-7,8 or C-9,10 positions. nih.govtandfonline.com

Table 2: Impact of C-8 and C-9/C-10 Oxygenation Patterns on Trichothecene Activity

| Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-8 | Oxygenated Substituent | Essential for toxicity; specific group modulates potency. nih.gov | nih.gov |

| C-8 | Hydroxyl Group | Generally less toxic than an ester group at the same position. nih.gov | nih.gov |

| C-8 | Keto Group | Characteristic of Type B trichothecenes. mdpi.com | mdpi.com |

| C-9/C-10 | Double Bond | Essential for toxicity. nih.govresearchgate.net | nih.govresearchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-ADON |

| 4,15-diANIV |

| Crotocin |

| Deoxynivalenol (B1670258) (DON) |

| Diacetoxyscirpenol (DAS) |

| HT-2 toxin |

| Neosolaniol (NEO) |

| Nivalenol |

| NX-2 |

| Roridin (B1174069) |

| Satratoxin |

| T-2 toxin |

| Trichodermin |

| 16-hydroxytrichodermin |

| Trichothecin |

| Trichothecinol A |

Advanced Structural Elucidation and Conformational Analysis

Chiral Analysis and Stereochemical Determination of 16-Hydroxy verrucarin A

The definitive assignment of the three-dimensional structure of complex natural products like this compound is a critical aspect of its chemical characterization. This involves determining the absolute configuration of its stereogenic centers, a task accomplished through a combination of advanced spectroscopic and analytical techniques.

Mosher's Ester Methodology for Absolute Configuration

The Mosher's ester methodology is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. stackexchange.comspringernature.com This method involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the stereochemistry of the alcohol center. springernature.com

In the context of trichothecenes, Mosher's ester analysis has been instrumental in elucidating the absolute configuration of various analogs. For instance, in a study of new macrocyclic trichothecene (B1219388) epimers, this methodology was successfully applied to determine the absolute configuration at the C-2' position of compounds including a new epimer of 16-hydroxyverrucarin A, confirming it as S. nih.gov The process involves analyzing the differences in the proton chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters. stackexchange.comnih.gov Consistent patterns in these Δδ values for protons on either side of the chiral center allow for unambiguous assignment of its absolute configuration. stackexchange.com This technique has been crucial in refining the characterization of known trichothecenes and in the structural elucidation of newly discovered ones. nih.govnih.gov

X-ray Crystallographic Analysis of Related Trichothecenes and Analogs

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, revealing the precise arrangement of atoms in a crystal lattice. wikipedia.org While obtaining suitable crystals of some trichothecenes can be challenging, X-ray crystallographic analysis of related compounds and analogs has provided invaluable insights into the stereochemistry of the trichothecene core and its side chains. nih.gov

One of the earliest and most significant contributions of this technique was the determination of the absolute stereochemistry of verrucarin A. nih.gov These studies established the half-chair conformation for the A-ring, a chair conformation for the B-ring, and an envelope configuration for the C-ring. nih.gov They also confirmed the absolute configurations of the side-chain carbons C-2' (S) and C-3' (R). nih.gov Later high-resolution studies not only confirmed these findings but also provided details on intermolecular hydrogen bonding. nih.govmdpi.com

The application of X-ray crystallography has extended to a variety of other trichothecenes, including T-2 toxin, roridins, and baccharinoids. nih.gov For instance, it was used to differentiate between roridin (B1174069) A and its epimer, isororidin A, by establishing the stereochemistry at C-13'. nih.govresearchgate.net Similarly, the structures of non-trichothecene trichodienoid compounds like sambucinol (B1681422) have been investigated, revealing key structural features. nih.gov Although a crystal structure for this compound itself is not explicitly detailed in the provided context, the extensive crystallographic data on its close relatives provide a robust framework for understanding its stereochemical features.

Comparison with Literature Data for Known Isomers and Epimers

The structural elucidation of a new natural product heavily relies on the comparison of its spectroscopic data with that of known compounds. For this compound, this involves a meticulous comparison of its NMR and other spectral data with those reported for verrucarin A, its isomers, and epimers. nih.govnih.gov

For example, the identification of 3'-epi-16-hydroxyverrucarin A was achieved by noting key differences in the NOESY NMR spectrum compared to the known 16-hydroxyverrucarin A. nih.gov Specifically, a NOESY correlation between H-3' and H-8α suggested an inversion of the stereocenter at C-3'. nih.gov Further correlations supported this epimerization. nih.gov This comparative approach is essential for identifying subtle structural variations that can significantly impact biological activity.

The literature contains a wealth of spectroscopic data for a wide range of trichothecenes, which serves as a critical reference for new structural assignments. nih.govresearchgate.netrsc.org Differences in chemical shifts and coupling constants in NMR spectra, as well as variations in mass spectrometry fragmentation patterns, can all point towards specific structural modifications, such as the presence of an additional hydroxyl group in this compound compared to verrucarin A.

Conformational Dynamics and Structural Flexibility Analysis

The biological activity of a molecule is not only determined by its static three-dimensional structure but also by its conformational flexibility. Understanding the dynamic nature of this compound and related trichothecenes is therefore crucial for comprehending their mechanism of action.

Computational Molecular Modeling Approaches

Computational molecular modeling has emerged as a powerful tool to investigate the conformational landscape of flexible molecules like macrocyclic trichothecenes. nih.govresearchgate.net These methods, often used in conjunction with experimental data from NMR spectroscopy, can provide detailed insights into the preferred conformations and the energy barriers between them. nih.govnih.gov

Studies on verrucarin A have shown that it predominantly exists in a single, well-defined conformation in solution, which closely matches its crystal structure. nih.govresearchgate.net This suggests a relatively rigid macrocyclic ring. In contrast, the related toxin roridin A has been found to exist as a mixture of two nearly equi-energetic conformers, indicating greater flexibility. nih.govnih.gov These differences in conformational dynamics, despite structural similarities, can have significant implications for their biological activity. Molecular dynamics simulations can further probe the rotational freedom and flexibility of different parts of the molecule. uoa.gr

Relationship between Conformation and Biological Activity

The conformation of a trichothecene plays a critical role in its interaction with its biological target, the eukaryotic ribosome. nih.gov The specific shape of the molecule dictates how it fits into the binding pocket on the ribosome, thereby influencing its inhibitory potency. nih.gov

Structure-activity relationship studies on various trichothecene derivatives have shown that modifications to the macrocyclic ring can lead to significant changes in cytotoxicity. researchgate.net Understanding the interplay between the conformational dynamics and the electronic properties of these molecules is key to explaining these observations and to the rational design of new analogs with potentially improved therapeutic properties. nih.gov

Molecular and Cellular Mechanisms of Biological Activity

Ribosomal Inhibition as a Primary Mechanism of Action

The principal mechanism of toxicity for 16-Hydroxy verrucarin A, like other trichothecenes, is the potent inhibition of protein synthesis in eukaryotic cells. nih.gov These small, amphipathic molecules can passively cross cell membranes to reach their intracellular target: the ribosome. mdpi.comnih.gov This direct interaction with the cellular machinery for protein production is the primary mode of toxic action. nih.gov

Trichothecenes interfere with all three major phases of protein synthesis: initiation, elongation, and termination. nih.govt3db.cagoogle.com Based on their specific effects on polysomes, they can be broadly categorized. Verrucarin A, the parent compound of this compound, is classified as a type I or initiation inhibitor, meaning it primarily halts the initial phase of protein synthesis, leading to the breakdown of polysomes. tandfonline.com However, inhibition of polypeptide chain elongation and termination can also occur. mdpi.comresearchgate.net This multifaceted disruption ensures a comprehensive shutdown of protein production within the cell. nih.govt3db.ca

Table 1: Impact of Trichothecenes on Protein Synthesis Stages

| Stage of Protein Synthesis | General Effect of Trichothecenes | Specific Action of Verrucarin A (Type I) | Reference |

|---|---|---|---|

| Initiation | Inhibited | Primary target of inhibition | nih.govt3db.catandfonline.com |

| Elongation | Inhibited | Secondary inhibitory effect | mdpi.comnih.gov |

| Termination | Inhibited | Secondary inhibitory effect | mdpi.comt3db.ca |

The molecular target for trichothecenes is the 60S ribosomal subunit. mdpi.com Specifically, Verrucarin A and related compounds bind non-covalently to the peptidyl transferase center (PTC), which is the active site responsible for catalyzing peptide bond formation. wikipedia.orgmdpi.comnih.govt3db.ca X-ray crystallography studies have revealed that trichothecenes like Verrucarin A occupy the A-site (aminoacyl site) within the PTC. nih.govfrontiersin.org This physical obstruction directly interferes with the enzymatic activity of peptidyl transferase, preventing the elongation of the polypeptide chain and effectively halting protein synthesis. wikipedia.orgfrontiersin.org

Broader Cellular Impacts and Interactions

Following the primary insult of protein synthesis inhibition, secondary effects on other critical cellular processes emerge. nih.govt3db.ca Research indicates that trichothecenes, including this compound, disrupt and inhibit the synthesis of both DNA and RNA. researchgate.netnih.govnih.gov This is considered a downstream consequence of the initial ribosomal shutdown, further compromising cellular function and viability. tandfonline.com

While the primary target is the cytosolic ribosome, studies have also demonstrated that trichothecenes can inhibit mitochondrial protein synthesis. mdpi.comnih.govresearchgate.net Although mitochondria have their own ribosomes, which are structurally different from cytosolic ones, they are not immune to the effects of these toxins. pnas.org Research has shown that a trichothecene (B1219388) can significantly reduce the efficiency of mitochondrial translation, and at higher concentrations, can lead to an almost complete cessation of mitochondrial protein synthesis. pnas.org This impairs mitochondrial function, affecting cellular energy production and homeostasis. nih.gov

In addition to ribosomal and mitochondrial targets, trichothecenes have been reported to interact with protein sulfhydryl groups (-SH). mdpi.comresearchgate.netsci-hub.st This interaction can alter protein structure and function, contributing to the broad cellular toxicity observed.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anisomycin |

| Deoxynivalenol (B1670258) (DON) |

| Diacetoxyscirpenol (DAS) |

| Fusarenon-X |

| Nivalenol (NIV) |

| Roridin (B1174069) E |

| Satratoxin G |

| Satratoxin H |

| T-2 toxin |

| Trichodermin (B1214609) |

| Trichothecin |

| Verrucarin A |

Induction of Oxidative Stress and Free Radical Generation

The biological activity of trichothecenes, including this compound, is linked to their ability to induce oxidative stress through the generation of free radicals. researchgate.net Reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause damage to cellular components like lipids, proteins, and nucleic acids. wjgnet.comfrontierspartnerships.org This oxidative damage is a significant contributor to the cytotoxicity of these mycotoxins. researchgate.net

The process of lipid peroxidation, a chain reaction initiated by free radicals, can be particularly damaging to cell membranes, which are rich in polyunsaturated fatty acids. nih.gov The generation of ROS can disrupt normal cellular signaling and lead to a state of oxidative stress when the cell's antioxidant defense mechanisms are overwhelmed. frontierspartnerships.orgnih.gov This can trigger various cellular responses, including the activation of stress-related signaling pathways and, ultimately, apoptosis (programmed cell death). chemsrc.comnih.gov The presence of heteroatoms and multiple oxygen atoms in the structure of mycotoxins is thought to contribute to their capacity to induce oxidative stress and cytotoxicity. researchgate.net

Passive Transport Across Cell Membranes

Trichothecenes are characterized as small, amphipathic molecules, a property that facilitates their movement across cell membranes. researchgate.net The cell membrane is a selectively permeable barrier, primarily composed of a phospholipid bilayer with a hydrophobic interior. pressbooks.pub This structure allows for the passive transport of certain molecules without the expenditure of cellular energy (ATP). pressbooks.pubabpischools.org.uk

Passive transport, or diffusion, involves the movement of substances down their concentration gradient, from an area of higher concentration to one of lower concentration. khanacademy.org The ability of a molecule to pass through the lipid bilayer via simple diffusion is influenced by several factors, including its size, polarity, and lipid solubility. abpischools.org.uk Small, nonpolar, and lipid-soluble molecules can more easily traverse the hydrophobic core of the membrane. pressbooks.pub The amphipathic nature of trichothecenes, possessing both hydrophilic and hydrophobic regions, allows them to freely move across the plasma membrane. nih.gov This efficient entry into the cell is a crucial step for their subsequent interaction with intracellular targets, such as ribosomes, leading to the inhibition of protein synthesis. nih.gov

Differential Activity Based on Structural Modifications (e.g., C-16 Hydroxylation)

Structural modifications to the trichothecene skeleton can significantly influence their biological activity. The hydroxylation at the C-16 position of verrucarin A to form this compound is a prime example of how a seemingly minor chemical change can alter the compound's properties.

Microbial transformation of verrucarin A by organisms such as Rhizopus arrhizus results in the formation of this compound. nih.gov Research has shown that this hydroxylated derivative exhibits a marked increase in activity against P388 mouse leukemia in vivo when compared to the parent compound, verrucarin A. nih.gov This suggests that the addition of a hydroxyl group at the C-16 position enhances its cytotoxic potential.

The position of functional groups on the trichothecene nucleus is a critical determinant of biological activity. nih.govt3db.ca For instance, in other trichothecenes, hydroxylation at different positions, such as C-8, is a key step in the biosynthesis of highly toxic compounds like T-2 toxin. nih.govuniprot.org The enzyme systems responsible for these modifications, such as the Tri1 and Tri16 genes in Fusarium sporotrichioides that control hydroxylation and acylation at C-8 respectively, highlight the genetic basis for the diversity and differential toxicity of trichothecenes. nih.govmdpi.com The presence of a hydroxyl group can affect the molecule's interaction with its target sites and may also influence its metabolic stability.

The following table summarizes the key differences between Verrucarin A and its hydroxylated form:

| Feature | Verrucarin A | This compound |

| C-16 Modification | None | Hydroxylation |

| Source | Myrothecium verrucaria chemsrc.com | Microbial transformation of verrucarin A nih.gov |

| Reported Activity | Broad-spectrum cytotoxicity, protein synthesis inhibitor chemsrc.com | Markedly increased in vivo activity against P388 mouse leukemia compared to verrucarin A nih.gov |

This comparative data underscores the principle that specific structural modifications, such as C-16 hydroxylation, are a key factor in modulating the biological potency of trichothecene mycotoxins.

Analytical Methodologies for Research and Monitoring

Quantitative and Qualitative Detection

Both quantitative and qualitative analyses are vital for understanding the extent and nature of contamination. Quantitative methods determine the concentration of the compound, while qualitative methods confirm its identity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for mycotoxin analysis, including macrocyclic trichothecenes. nih.gov This method offers a powerful combination of chromatographic separation and mass-based detection, providing high selectivity and sensitivity. thermofisher.com In a typical LC-MS/MS setup, the sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govnih.gov

Following separation, the eluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. d-nb.info The mass spectrometer, often a triple quadrupole (QqQ) instrument, is typically operated in selected reaction monitoring (SRM) mode. thermofisher.com This involves selecting a specific precursor ion (the ionized molecule of the target analyte) and a characteristic product ion that results from its fragmentation, creating a highly specific mass transition that minimizes matrix interference. nih.gov For verrucarin A, a closely related compound, a method was developed for its simultaneous determination with 15 other mycotoxins using LC-MS/MS. nih.gov

Table 1: Example LC-MS/MS Parameters for Trichothecene (B1219388) Analysis

| Parameter | Setting | Reference |

| Chromatography System | UHPLC System | nih.gov |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Water/Methanol or Acetonitrile with 5 mM ammonium acetate | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Q-Orbitrap | thermofisher.comnih.gov |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | thermofisher.com |

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, has become increasingly popular for mycotoxin analysis. rsc.org Unlike targeted MS/MS, HRMS provides accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.gov This capability is fundamental to untargeted analysis, a hypothesis-generating approach that aims to detect all measurable analytes in a sample, including unexpected or novel compounds. rsc.orgresearchgate.net

In the context of 16-Hydroxy verrucarin A, an untargeted HRMS screening could identify it and other related metabolites without prior knowledge of their presence. nih.govnih.gov A significant advantage of HRMS is the ability to perform retrospective analysis; the full-scan data acquired can be re-interrogated at a later date to search for newly identified contaminants without re-running the sample. nih.gov

Data-Dependent Acquisition (DDA), also known as Information-Dependent Acquisition (IDA), is a widely used acquisition mode in untargeted HRMS analysis. rsc.orgsciex.combiopharmaspec.com In a DDA experiment, the mass spectrometer performs a continuous cycle of operations. First, it acquires a high-resolution full-scan MS spectrum to survey the ions present at that moment. sciex.com The instrument's software then automatically selects the most intense ions from that scan (based on a predefined threshold) and subjects them to fragmentation to acquire their MS/MS spectra. sciex.combiopharmaspec.com

This process provides structural information for the most abundant compounds in the sample, aiding in their identification. rsc.org While DDA is powerful for discovering what is in a sample, it is somewhat stochastic, as low-abundance ions may not be selected for fragmentation if more intense ions are co-eluting. sciex.com This can present a challenge for the reproducible detection of trace-level compounds across multiple samples. sciex.com

Gas chromatography (GC) is another established technique for the analysis of certain mycotoxins. However, trichothecenes, including this compound, are generally polar and non-volatile, making them unsuitable for direct GC analysis. rsc.orgnih.gov To overcome this, a chemical derivatization step is required to convert the hydroxyl groups into less polar, more volatile silyl (B83357) ethers (e.g., trimethylsilyl (B98337) derivatives). researchgate.net

Following derivatization, the sample can be analyzed by GC, often coupled to a mass spectrometer (GC-MS) or an electron capture detector (ECD). nih.govresearchgate.net While effective for some trichothecenes, this method has limitations. The derivatization process adds complexity and potential for variability to the sample preparation workflow. Furthermore, highly polar modified mycotoxins, such as glycosylated forms, are often too polar even for derivatization, making GC methods unsuitable for their analysis. rsc.org

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection is a simpler and more accessible method that can be used for the analysis of trichothecenes possessing a suitable chromophore. pan.olsztyn.pl Type B trichothecenes, such as deoxynivalenol (B1670258) (DON), exhibit a characteristic UV absorbance maximum at approximately 218-219 nm, which allows for their detection and quantification. nih.govagriculturejournals.cz

For trichothecenes that lack a strong chromophore, a pre- or post-column derivatization step can be employed to attach a UV-active label to the molecule. agriculturejournals.cz While HPLC-UV is a robust and cost-effective technique, it generally offers lower sensitivity and specificity compared to MS-based methods. nih.govagriculturejournals.cz Its suitability for complex macrocyclic trichothecenes like this compound would depend on the compound's specific UV absorption characteristics.

Table 2: UV Absorption Maxima for Select Trichothecenes

| Compound | UV Absorption Maximum (λmax) | Reference |

| Deoxynivalenol (DON) | 218 nm | agriculturejournals.cz |

| 15-Acetyl-deoxynivalenol (15-Ac-DON) | 219 nm | nih.gov |

| Nivalenol (NIV) | 217 nm | nih.gov |

| 3-Acetyl-deoxynivalenol (3-Ac-DON) | 217 nm | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Metabolomics Approaches for Novel Compound Detection

Metabolomics aims for the high-throughput identification and quantification of the complete set of small-molecule metabolites in a biological system. mdpi.combohrium.com Untargeted metabolomics, particularly using LC-HRMS, is a powerful strategy for discovering novel mycotoxins and understanding their biotransformation in plants, fungi, or animals. mdpi.comnih.gov This approach provides a snapshot of the metabolic state and can reveal previously unknown derivatives of a parent compound. nih.gov

A particularly effective strategy within metabolomics is the use of stable isotopic labelling (SIL). d-nb.infonih.gov In this approach, an organism or culture is treated with a mixture of a non-labelled and a stable isotope-labelled (e.g., ¹³C) version of a precursor compound. nih.gov Subsequent LC-HRMS analysis allows for the specific detection of all metabolites derived from that precursor, as they will appear as distinct isotopic doublets in the mass spectrum. d-nb.infoacs.org This technique has been successfully used to identify novel glucosylated and conjugated forms of the trichothecene deoxynivalenol in wheat, demonstrating its power to uncover the full metabolic fate of a mycotoxin. nih.gov Such an approach could be applied to elucidate the metabolic products of this compound.

Chromatogram Deconvolution and Alignment

In the context of analyzing complex samples that may contain this compound and other related metabolites, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful tool. rsc.org This technique generates a massive amount of data in the form of total ion chromatograms. A significant challenge is that a clear peak for a low-concentration compound like a modified mycotoxin may not be visible in the chromatogram. rsc.org

To address this, a metabolomics approach is often adopted. rsc.org This process begins with chromatogram deconvolution, a computational process that aims to separate co-eluting peaks and extract pure mass spectra for individual components within the sample. rsc.orgtesisenred.net Following deconvolution, the chromatograms from multiple analyses (including biological and technical replicates) are subjected to alignment. This step is crucial to correct for minor variations in retention time that naturally occur between different runs, ensuring that the same compound is compared across all samples. rsc.org This meticulous data processing is a prerequisite for subsequent statistical analysis and pattern recognition. rsc.org

Pattern Recognition Techniques (e.g., Principal Component Analysis, Linear Discriminant Analysis)

Once the chromatographic data has been deconvoluted and aligned, pattern recognition techniques are employed to sift through the data and highlight ions that are responsible for the differences between groups of samples (e.g., a control group vs. a group suspected to contain the mycotoxin). rsc.org

Principal Component Analysis (PCA) is a widely used unsupervised dimensionality-reduction technique in the analysis of mycotoxins. researchgate.netwikipedia.org PCA transforms the complex, multi-dimensional dataset into a new coordinate system of principal components. wikipedia.org The first few principal components capture the largest variance within the data, allowing for visualization in two or three dimensions. wikipedia.org This visualization can help identify clustering, trends, and outliers among samples, providing an exploratory overview of the dataset without prior knowledge of the classes. wikipedia.orgmdpi.com In mycotoxin analysis, PCA can reveal the major fungal metabolites that differentiate sample groups. researchgate.net

Linear Discriminant Analysis (LDA) is a supervised statistical method used to find a linear combination of features that best separates two or more classes of objects or events. wikipedia.org Unlike PCA, LDA explicitly attempts to model the differences between predefined classes. wikipedia.org In the context of mycotoxin research, if samples are grouped (e.g., by fungal species or treatment), LDA can be used to identify the specific metabolites, such as this compound, that are the most significant discriminators between these groups. wikipedia.orgresearchgate.net The method is particularly powerful for dimensionality reduction before classification and for identifying biomarkers that characterize different sample classes. wikipedia.org

Detailed Research Findings

Research into macrocyclic trichothecenes has yielded detailed structural and activity data. The characterization of this compound and its isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov Comparative studies on the biological activity of various trichothecenes provide context for their potential effects. acs.org

Table 1: Comparative ¹H and ¹³C NMR Data

The following table presents NMR data for 3′-epi-16-hydroxyverrucarin A, an isomer of this compound. The data for the core trichothecene structure are highly similar to what would be expected for this compound, providing insight into the chemical shifts characteristic of this compound class. Data was recorded in CDCl₃. nih.gov

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 2 | 78.9 | 4.31 (d, 4.9) |

| 3 | 70.0 | 3.82 (d, 4.9) |

| 4 | 139.3 | - |

| 4β | - | 5.37 (d, 5.0) |

| 5 | 67.2 | - |

| 6 | 42.6 | - |

| 7 | 27.7 | 2.11 (m); 1.87 (m) |

| 8 | 23.3 | 1.87 (m); 1.76 (m) |

| 9 | 126.7 | 5.86 (d, 8.4) |

| 10 | 135.0 | - |

| 11 | 65.4 | 3.73 (d, 3.8) |

| 12 | 64.6 | - |

| 13 | 47.1 | 3.10 (d, 3.8); 2.84 (d, 3.8) |

| 14 | 6.4 | 0.82 (s) |

| 15 | 62.4 | 3.80 (d, 12.0); 3.65 (d, 12.0) |

| 16 | 20.9 | 1.80 (s) |

| 2' | 73.1 | 5.17 (d, 5.7) |

| 3' | 72.8 | 3.87 (m) |

| 4' | 31.7 | 1.94 (m); 1.58 (m) |

| 5' | 22.0 | 2.15 (m); 1.81 (m) |

| 6' | 165.7 | - |

| 8' | 119.8 | 5.77 (d, 11.5) |

| 9' | 145.4 | 7.64 (dd, 15.7, 11.5) |

| 10' | 126.8 | 6.41 (t, 11.5) |

| 11' | 140.7 | 5.92 (dd, 15.7, 7.3) |

| 11' | 165.7 | - |

| 12' | 16.5 | 1.25 (d, 6.7) |

Table 2: Comparative Cytotoxic Activity of Trichothecenes

This table shows the half-maximal inhibitory concentration (IC₅₀) values for several macrocyclic trichothecenes against primary soft-tissue sarcoma cells. While data for this compound is not specified, the activity of the parent compound Verrucarin A and other hydroxylated analogues like 16-hydroxyroridin E are included for context. acs.org

| Compound | IC₅₀ (μM) |

| 14'-Hydroxymytoxin B | 1.3 x 10⁻⁹ |

| Mytoxin B | 8.4 x 10⁻¹⁰ |

| 16-Hydroxyroridin E | 4.6 x 10⁻⁸ |

| Roridin (B1174069) E | 7.6 x 10⁻¹⁰ |

| Verrucarin A | 2.9 x 10⁻¹⁰ |

| Roridin D | 9.5 x 10⁻¹⁰ |

| Roridin L-2 | 3.0 x 10⁻⁸ |

| Trichoverritone | 1.3 x 10⁻⁷ |

Research Advancements, Challenges, and Future Perspectives

Current Understanding of Structure-Activity Relationships

The biological activity of trichothecenes is intrinsically linked to their complex molecular architecture. nih.gov These sesquiterpenoid mycotoxins are characterized by a rigid tetracyclic core, an epoxide at the C-12/13 position, and various substitutions that dictate their potency and cellular effects. mdpi.comnih.gov The primary mechanism of action for many trichothecenes is the inhibition of eukaryotic protein synthesis, achieved by binding to the 60S ribosomal subunit. nih.govt3db.camdpi.com However, the specific nature of the macrocyclic ring and substitutions on the core structure significantly modulates this activity and can introduce other cellular effects. escholarship.orgmdpi.com

Key structural features essential for the biological activity of trichothecenes include the 12,13-epoxy ring and the double bond between C-9 and C-10. mdpi.com For macrocyclic trichothecenes like the verrucarins, the diester or triester linkage between C-4 and C-15 forms a large ring that creates extended contacts with the ribosome, often resulting in significantly higher cytotoxicity compared to simple trichothecenes. mdpi.commdpi.com For instance, verrucarin A is reported to be 125 to 250 times more cytotoxic than deoxynivalenol (B1670258) (DON), a simple trichothecene (B1219388). mdpi.com

Influence of Hydroxylation Patterns on Biological Profile

Hydroxylation, the addition of a hydroxyl (-OH) group, at various positions on the trichothecene skeleton is a critical modification that profoundly alters the biological profile. The position of hydroxylation can either increase or decrease toxicity.

Hydroxylation at the C-16 position, as seen in 16-Hydroxy verrucarin A, has been consistently associated with very high antileukemic activity in vivo against P388 mouse leukemia. nih.gov This modification, shared with compounds like 16-hydroxyroridin A, is linked to altered cytotoxicity and potentially enhanced metabolic stability compared to their non-hydroxylated parent compounds. nih.gov For example, the synthesis of this compound was historically achieved through the oxidation of verrucarin A, and this derivative showed potent activity. Similarly, the hydroxylation of C-12′ in roridin (B1174069) E was found to decrease its toxicity by over 1000-fold, whereas 8α-hydroxylation of roridin H increased cytotoxicity. mdpi.com This highlights the specific and often dramatic impact of the hydroxylation site.

The table below summarizes the effect of hydroxylation on the biological activity of selected trichothecenes.

| Compound/Derivative | Modification | Effect on Biological Activity | Reference |

| This compound | Hydroxylation at C-16 | Consistently high antileukemic activity. nih.gov | nih.gov |

| 16-Hydroxyroridin A | Hydroxylation at C-16 | Improved metabolic stability and high activity. nih.gov | nih.gov |

| 8β-Hydroxy derivatives | Hydroxylation at C-8 | Minimal changes in cytotoxicity for some trichothecenes, indicating steric tolerance. nih.gov | nih.gov |

| 8α-Hydroxyroridin H | Hydroxylation at C-8 | Increased cytotoxicity towards several cancer cell lines. mdpi.com | mdpi.com |

| C-3 Acetylated Trichothecenes | Acetylation at C-3 | Reduced phytotoxicity compared to C-3 hydroxyl forms. nih.gov | nih.gov |

Stereochemical Considerations and Their Mechanistic Implications

The three-dimensional arrangement of atoms (stereochemistry) in the rigid trichothecene framework is crucial for its interaction with biological targets. mdpi.com The core itself consists of a cyclohexene (B86901) (A-ring), a tetrahydropyranyl (B-ring), and a cyclopentyl (C-ring). mdpi.comnih.gov X-ray crystallography studies of verrucarin A revealed that the A-ring adopts a half-chair conformation, the B-ring a chair conformation, and the C-ring an envelope configuration. nih.govresearchgate.net This specific and rigid stereochemistry is essential for fitting into the binding pocket of the ribosome. mdpi.commdpi.com

The absolute configuration of the macrocyclic side chain also plays a significant role. For example, roridin A and isororidin A are epimers, differing only in the stereochemistry at the C-13' position of the macrocycle, which was confirmed by single-crystal X-ray diffraction (SCXRD). nih.gov Even subtle changes in the macrocycle's stereochemistry can have profound effects on biological activity and selectivity, suggesting that this part of the molecule is critical for differentiating between cellular targets. researchgate.net The stereochemistry of the polyketide chain in the macrocycle is controlled during its biosynthesis, indicating a precise enzymatic regulation to achieve the final active conformation. mdpi.com

Methodological Advancements in Characterization

The structural elucidation of trichothecenes has evolved significantly since the initial studies in the mid-20th century. Modern analytical techniques have become indispensable for identifying new analogues, refining existing data, and understanding their complex structures.

Refinement of Data for Older Analogues

Much of the early characterization of trichothecenes, including verrucarin A and its analogues, was performed with technologies that had limitations, sometimes leading to incomplete or ambiguous data, particularly regarding absolute configuration. nih.gov Recent research has focused on revisiting these older compounds using modern methods. For instance, advanced Nuclear Magnetic Resonance (NMR) techniques, Mosher's ester analysis, and electronic circular dichroism have been used to refine the characterization of known trichothecenes and determine the absolute configuration of compounds like 16-hydroxyverrucarin B. nih.govresearchgate.net These refined datasets provide a more accurate foundation for structure-activity relationship studies and for comparing the properties of newly discovered compounds like 3'-epi-16-hydroxyverrucarin A. nih.govresearchgate.net

Application of Modern Spectroscopic and Computational Tools

The characterization of this compound and other complex trichothecenes heavily relies on a suite of modern analytical tools.

Spectroscopy: High-resolution mass spectrometry (HRMS) and advanced NMR techniques (e.g., COSY, HMBC) are fundamental for determining molecular formulas and connectivity. mdpi.comcjnmcpu.com These methods have been crucial in elucidating the structures of newly isolated trichothecenes from various fungal sources. cjnmcpu.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying known toxins in complex mixtures. nih.govunito.it

Computational Chemistry: Computational modeling is increasingly used to complement experimental data. mdpi.com For example, GIAO ¹³C NMR calculations have been employed to confirm the relative configuration of newly isolated macrocyclic trichothecenes by comparing calculated chemical shifts with experimental data. cjnmcpu.com Such computational tools help resolve structural ambiguities that may be difficult to address through spectroscopy alone. cjnmcpu.com Machine learning models are also being developed to analyze mass spectrometry data, aiming to identify trichothecene classes even without standard reference materials, which could accelerate the discovery of new and modified toxins. osti.gov

Unexplored Biological Activities and Molecular Targets

While the ribosome is the most well-established target for trichothecenes, leading to protein synthesis inhibition, evidence suggests that this may not be their only mechanism of action. escholarship.orgoncotarget.com The diverse and potent bioactivities of compounds like this compound hint at a more complex pharmacology with unexplored potential.

Research indicates that mitochondria are also significant targets for trichothecenes. oncotarget.comscabusa.org These mycotoxins can induce mitochondrial dysfunction, leading to oxidative stress through the generation of reactive oxygen species (ROS) and lipid peroxidation. oncotarget.com This mitochondrial-related toxicity is an active area of investigation. Furthermore, some macrocyclic trichothecenes show selective activity against specific cancer cell lines, suggesting unique therapeutic windows and potentially novel molecular targets beyond general protein synthesis. researchgate.net For example, 16-hydroxyroridin E demonstrates selective activity against sarcoma cells, unlike the broad cytotoxicity of verrucarin A. The unique structural features of this compound, conferred by its C-16 hydroxylation, may alter its metabolic pathways and allow it to interact with different or additional cellular components, opening avenues for future research into its full range of biological effects.

Challenges in Production and Scalability for Research Applications

The acquisition of this compound in quantities sufficient for extensive research is hampered by significant challenges in both its natural production and chemical synthesis. As a macrocyclic trichothecene, its complex structure presents considerable hurdles to efficient and scalable manufacturing.

Natural isolation from fungal cultures, primarily from species of the genus Myrothecium, is a common source for many trichothecenes. biomedres.usbiomedres.us However, this approach faces several obstacles. Myrothecium species are prolific producers of a wide array of bioactive secondary metabolites, often yielding complex mixtures of related trichothecenes like verrucarins and roridins. biomedres.ussemanticscholar.org This necessitates intricate and often low-yielding purification processes to isolate this compound from other cytotoxic analogues. Furthermore, optimizing fermentation conditions (e.g., media composition, temperature, aeration) to maximize the yield of this specific hydroxylated metabolite while minimizing the production of other undesired mycotoxins is a significant biotechnological challenge. nih.govnih.govresearchgate.net The inherent toxicity of these compounds also poses handling risks during large-scale cultivation and extraction. semanticscholar.org

Future Directions in Mechanistic and Synthetic Studies

Future investigations into this compound are poised to delve deeper into its molecular mechanisms and to leverage modern biological techniques to overcome production bottlenecks. Key areas of focus include identifying its full range of cellular targets and comprehensively mapping its biosynthetic pathway to enable metabolic engineering.

Elucidation of Specific Protein Targets Beyond Ribosomes

The primary and best-characterized molecular target for the trichothecene class of mycotoxins is the eukaryotic ribosome. nih.gov By binding to the peptidyl transferase center (PTC) in the 60S subunit, these compounds inhibit protein synthesis, which is the principal mechanism of their potent cytotoxicity. mdpi.comresearchgate.net While this interaction is fundamental to their activity, there is evidence to suggest that the biological effects of trichothecenes may not be exclusively mediated by ribosomal inhibition. nih.gov Widespread cellular effects, including the disruption of DNA and RNA synthesis, destabilization of membranes, and induction of apoptosis, have been documented. nih.govwikipedia.org While many of these are likely downstream consequences of shutting down protein production, the possibility of other direct molecular targets remains an important and underexplored area. mdpi.com

For example, studies on the related trichothecene Roridin E have suggested it may inhibit receptor tyrosine kinases and affect enzymes like glucose-6-phosphatase. mosaicdx.com This raises the compelling possibility that this compound and other macrocyclic trichothecenes could possess a polypharmacological profile, interacting with multiple protein targets to exert their full range of biological effects.

A crucial future direction is therefore the systematic identification of non-ribosomal binding partners for this compound. Techniques such as chemical proteomics, using affinity-based probes derived from the parent molecule to "pull down" interacting proteins from cell lysates, could uncover novel targets. Identifying such targets would provide a more complete understanding of its mechanism of action and could explain observed cell-type specific activities or other biological effects not directly attributable to protein synthesis inhibition.

Integration of Genomic and Proteomic Techniques for Pathway Understanding

While the general steps of trichothecene biosynthesis, starting from farnesyl pyrophosphate, are known, the precise genetic and enzymatic basis for the formation of complex macrocyclic trichothecenes remains obscure. oup.commdpi.com The biosynthetic gene clusters (TRI clusters) for simpler trichothecenes in fungi like Fusarium have been studied, but the genetic architecture for macrocycle formation in Myrothecium is not completely elucidated. mdpi.com

Future progress in understanding and ultimately engineering the production of this compound will rely heavily on the integration of genomic and proteomic approaches.

Genomics: Whole-genome sequencing of a producing fungal strain, such as Myrothecium verrucaria, allows for the identification of the complete biosynthetic gene cluster (BGC) responsible for the compound's production. biomedres.us This BGC would contain genes encoding the core trichodiene (B1200196) synthase, as well as the polyketide synthases (PKS), acyltransferases, and specific hydroxylases required to build the macrocycle and add the C-16 hydroxyl group. mdpi.com

Proteomics: Once the gene cluster is identified, proteomic techniques can be employed to study the expression of the encoded enzymes under various culture conditions. nih.gov By analyzing the entire protein complement (the proteome) of the fungus during active production, researchers can confirm which genes in the cluster are actively transcribed and translated into functional enzymes. This approach can identify the specific cytochrome P450 monooxygenase or other hydroxylase responsible for the C-16 hydroxylation step.

Integrating these 'omics' datasets provides a powerful "genotype-to-phenotype" map of this compound biosynthesis. nih.gov This comprehensive understanding is the foundation for future synthetic biology and metabolic engineering efforts aimed at improving yields, for instance, by overexpressing key enzymatic steps or by transferring the entire biosynthetic pathway into a more tractable host organism for industrial-scale fermentation.

Table of Mentioned Compounds

| Compound Name | Class | Key Role/Mention |

|---|---|---|

| This compound | Macrocyclic Trichothecene | Primary subject of the article. |

| Verrucarin A | Macrocyclic Trichothecene | A related, well-known trichothecene; potential precursor for this compound. fermentek.com |

| Roridin E | Macrocyclic Trichothecene | A related trichothecene used as an example for potential non-ribosomal targets. mosaicdx.com |

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 16-Hydroxy verrucarin A that differentiate it from other verrucarin analogs?